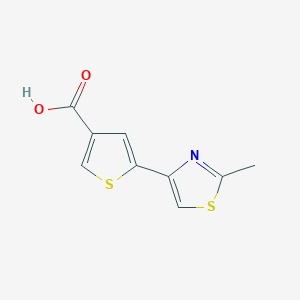![molecular formula C8H9ClN4 B1521617 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-28-1](/img/structure/B1521617.png)
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Descripción general
Descripción
“7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the CAS Number: 1542673-15-3 . It has a molecular weight of 197.63 . It is usually in powder form .
Synthesis Analysis
The synthesis of related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H8ClN5/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine” are not mentioned in the search results, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 197.63 .Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds related to 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine have been explored for their potential anticancer properties. Synthesis of 5-substituted derivatives of triazolo[4,3-a]pyrimidines has shown promise in screening for antimetabolite and anticancer activities, indicating a potential avenue for the development of new cancer therapies (H. Kanō & Y. Makisumi, 1958). Similarly, substituted triazolo[4,3-a]pyrimidin-6-sulfonamides with an incorporated thiazolidinone moiety have demonstrated inhibitory effects on a wide range of cancer cell lines, highlighting their significance in anticancer drug development (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2009).
Chemical Synthesis and Stability
The chemical synthesis and stability of chloro-triazolo-pyrimidines have been a subject of research, with studies focusing on bromine-mediated oxidative cyclization and the susceptibility of these compounds to ring isomerization under various conditions. The presence of halogen functionalities on the pyrimidine nucleus makes these compounds useful as synthetic intermediates for diversification through various chemical reactions (Caifei Tang et al., 2014).
Novel Derivatives and Their Applications
The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been investigated for their potential applications in various fields. For instance, pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives have been synthesized and tested for antimicrobial activity, suggesting their use in developing new antimicrobial agents (A. El-Agrody et al., 2001).
Anticonvulsant Activity
7-Substituted-[1,2,4]-triazolo[4,3-f]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of these compounds in the development of new treatments for convulsive disorders, with some derivatives showing promising efficacy and safety profiles in preclinical models (Liping Guan et al., 2012).
Propiedades
IUPAC Name |
7-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)8-12-11-7-3-6(9)10-4-13(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJASWJILWICRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



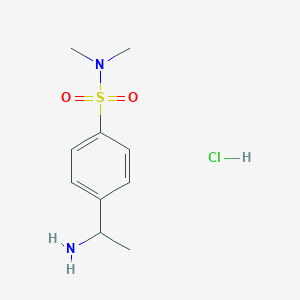
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
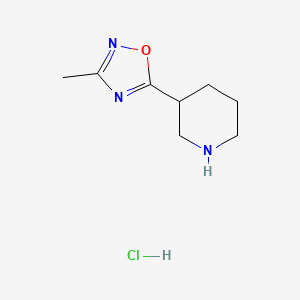
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)
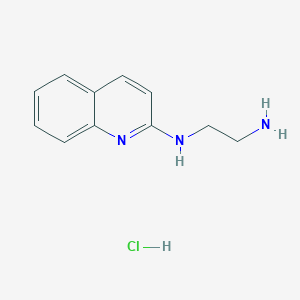
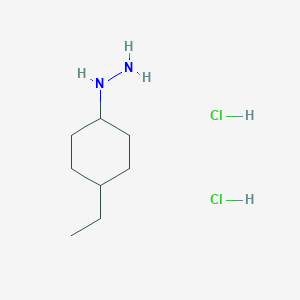
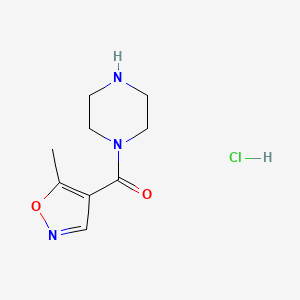
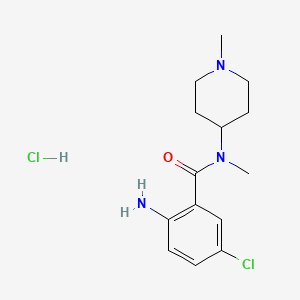
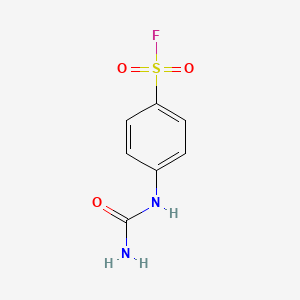
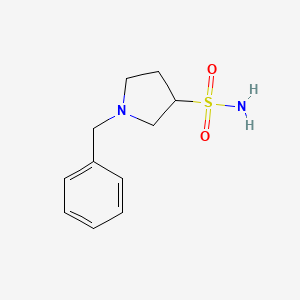
![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)
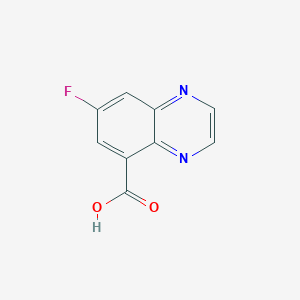
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)
